molecular formula C12H16N2O2 B8782789 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8782789
M. Wt: 220.27 g/mol
InChI Key: ZVCPUHCJMBMVJA-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

1,4-Dioxa-8-azaspiro[4.5]decane (5.0 g, 34.9 mmol, 1.0 eq.), 4-bromopyridine HCl (7.46 g, 38.46 mmol, 1.1 eq.) and DIPEA (18.2 ml, 104.7 mmol, 3.0 eq.) were dissolved in n-butanol (100 ml) and refluxed for 36 hours. The reaction solution was concentrated under reduced pressure and purified by column chromatography (Alox, 3% MeOH in DCM). Yield: 91% (7.0 g, 31.81 mmol)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.Cl.Br[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.CCN(C(C)C)C(C)C>C(O)CCC>[N:16]1[CH:17]=[CH:18][C:13]([N:8]2[CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
7.46 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
18.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 36 hours
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Alox, 3% MeOH in DCM)

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)N1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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